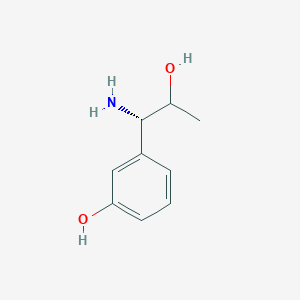

3-((1S)-1-Amino-2-hydroxypropyl)phenol

Description

Table 2: Chiral Catalysts in the Henry Reaction for Metaraminol (B1676334) Synthesis google.com

| Chiral Ligand | Catalyst System | Temperature | Enantiomeric Excess (Adduct) |

| Cinchonine (B1669041) | Imidazole, Copper Acetate | -20 to -25 °C | 75% |

| Cinchonine | Imidazole, Copper Acetate | -15 to -20 °C | 80% |

| Quinidine | Imidazole, Copper Acetate | -22 to -25 °C | 65% |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H13NO2 |

|---|---|

Molecular Weight |

167.20 g/mol |

IUPAC Name |

3-[(1S)-1-amino-2-hydroxypropyl]phenol |

InChI |

InChI=1S/C9H13NO2/c1-6(11)9(10)7-3-2-4-8(12)5-7/h2-6,9,11-12H,10H2,1H3/t6?,9-/m1/s1 |

InChI Key |

KQFPTWJLTPOFAS-IOJJLOCKSA-N |

Isomeric SMILES |

CC([C@H](C1=CC(=CC=C1)O)N)O |

Canonical SMILES |

CC(C(C1=CC(=CC=C1)O)N)O |

Origin of Product |

United States |

Overview of Research Trajectories and Scientific Significance

Established Synthetic Routes and Mechanistic Considerations

The construction of the this compound scaffold relies on several foundational synthetic methodologies. These routes involve the strategic formation of carbon-carbon and carbon-nitrogen bonds, often requiring careful management of the molecule's reactive functional groups.

Reductive Amination Strategies for Core Synthesis

Reductive amination is a cornerstone of amine synthesis, converting a carbonyl group into an amine through an intermediate imine. nih.govwikipedia.org This two-part process involves the nucleophilic addition of an amine to a ketone or aldehyde, followed by the reduction of the resulting imine or enamine. wikipedia.org For the synthesis of phenolic amino alcohols, this can be adapted from a starting ketone.

One documented pathway begins with 1-(3-hydroxyphenyl)propan-1-one. gpatindia.com The synthesis proceeds through an intermediate α-hydroxyimino ketone, which is subsequently reduced to form the amino alcohol. This transformation, while not a direct reaction with an external amine, falls under the broader category of reductive amination as it involves the reduction of a C=N bond to a C-N bond. The key steps are:

Formation of an α-keto oxime from a protected propiophenone (B1677668) derivative.

Reduction of both the oxime and ketone functionalities to yield the final amino alcohol. gpatindia.com

A more advanced and greener approach utilizes biocatalysis. Engineered amine dehydrogenases (AmDHs) have been developed for the asymmetric reductive amination of α-hydroxy ketones. frontiersin.org These enzymes use ammonia (B1221849) as the amine donor and a cofactor like NADH or NADPH for the reduction, offering high stereoselectivity under mild, aqueous conditions. frontiersin.org This method is advantageous as it can directly convert a suitable α-hydroxy ketone precursor into the desired chiral amino alcohol, potentially reducing the need for protecting groups and harsh reagents. frontiersin.org

Selective Functional Group Protection and Deprotection in Synthetic Pathways

The structure of this compound contains three potentially reactive sites: a phenolic hydroxyl, a secondary alcohol, and a primary amine. During multi-step synthesis, it is often critical to selectively "protect" one or more of these groups to prevent unwanted side reactions. google.com

Phenolic Hydroxyl Protection: The acidic nature of the phenolic hydroxyl group can interfere with many base-catalyzed or organometallic reactions. A common strategy is to convert it into an ether, such as a benzyl (B1604629) ether. This is typically achieved by reacting the phenol (B47542) with benzyl chloride under basic conditions. The benzyl group is robust but can be readily removed at a later stage by catalytic hydrogenolysis (e.g., using H₂ gas and a Palladium catalyst), which regenerates the phenol. gpatindia.com

Amino Group Protection: The nucleophilic primary amine can react with electrophiles. It is often protected as a carbamate, such as a tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group. These groups are introduced using reagents like di-tert-butyl dicarbonate (B1257347) (Boc₂O) or benzyl chloroformate (Cbz-Cl), respectively. They are stable to many reaction conditions but can be removed selectively. The Boc group is labile to acid (e.g., trifluoroacetic acid), while the Cbz group is typically removed by hydrogenolysis.

Simultaneous Protection: For 1,2-amino alcohols, cyclic protecting groups like N,O-acetals can be employed to protect both the amine and the alcohol simultaneously. thieme-connect.de For example, reaction with an aldehyde or ketone (e.g., 2,2-dimethoxypropane (B42991) for an acetonide) under acidic conditions can form a cyclic oxazolidine (B1195125) derivative. thieme-connect.de

The choice of protecting groups is a critical aspect of synthetic design, dictated by the stability of the group to subsequent reaction conditions and the ability to remove it without affecting the rest of the molecule.

Table 1: Common Protecting Groups in Phenolic Amino Alcohol Synthesis

| Functional Group | Protecting Group | Abbreviation | Introduction Reagent Example | Removal Condition Example |

| Phenolic Hydroxyl | Benzyl | Bn | Benzyl Bromide (BnBr), K₂CO₃ | H₂, Pd/C |

| Phenolic Hydroxyl | Silyl Ether | TBDMS | tert-Butyldimethylsilyl Chloride (TBDMSCl), Imidazole | Tetrabutylammonium Fluoride (TBAF) |

| Amino | tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Trifluoroacetic Acid (TFA) |

| Amino | Benzyloxycarbonyl | Cbz | Benzyl Chloroformate (Cbz-Cl) | H₂, Pd/C |

| 1,2-Amino Alcohol | Isopropylidene Acetal | - | 2,2-Dimethoxypropane, Acid catalyst | Aqueous Acid |

Transition Metal-Catalyzed Coupling Reactions in Phenolic Amino Alcohol Synthesis

Transition metal catalysis is pivotal in modern organic synthesis, enabling the formation of key bonds with high efficiency and selectivity. In the context of synthesizing phenolic amino alcohols, these reactions are primarily used for hydrogenation and reduction steps.

A prominent example is the use of palladium on carbon (Pd/C) as a catalyst for hydrogenation. This is a crucial step in synthetic routes that employ a Henry reaction (see section 2.1.4), where a nitro group must be reduced to a primary amine. google.com The reaction is typically carried out under an atmosphere of hydrogen gas (H₂). The same catalytic system (H₂/Pd-C) is also effective for the deprotection of benzyl (Bn) and benzyloxycarbonyl (Cbz) groups, making it a versatile tool in these synthetic pathways. gpatindia.com

Condensation Reactions for Scaffold Construction

Condensation reactions that form new carbon-carbon bonds are fundamental to building the core structure of the target molecule. The Henry reaction, or nitroaldol reaction, is a classic and effective method for this purpose. wikipedia.org This reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone. wikipedia.orgorganic-chemistry.org

For the synthesis of this compound, the key starting materials are 3-hydroxybenzaldehyde (B18108) and nitroethane. google.comgoogle.com The reaction proceeds via the following mechanistic steps:

A base removes the acidic α-proton from nitroethane to form a nucleophilic nitronate anion.

The nitronate attacks the electrophilic carbonyl carbon of 3-hydroxybenzaldehyde.

Protonation of the resulting alkoxide yields a β-nitro alcohol, 1-(3-hydroxyphenyl)-2-nitropropan-1-ol. wikipedia.org

This nitroalkohol intermediate is a versatile precursor. The nitro group can be subsequently reduced to the primary amine of the target compound, typically via catalytic hydrogenation, thus completing the construction of the phenolic amino alcohol scaffold. wikipedia.orggoogle.com

Stereoselective Synthesis and Chiral Control in Amino Alcohol Formation

Creating the specific (1R,2S) stereochemistry of Metaraminol requires stereocontrol. The molecule has two chiral centers, at the carbon bearing the hydroxyl group (C1) and the carbon bearing the amino group (C2).

Enantioselective Approaches to this compound

Achieving high enantiopurity is a primary challenge in the synthesis of chiral molecules. Several advanced strategies have been developed to control the stereochemical outcome of the reactions leading to this compound.

Biocatalysis:as Mentioned Previously, Engineered Amine Dehydrogenases Amdhs Can Perform Asymmetric Reductive Amination of α Hydroxy Ketones. This Enzymatic Approach Offers Superb Stereocontrol, Often Producing the Desired Product with Greater Than 99% Enantiomeric Excess, Representing a Powerful Method for Chiral Control.frontiersin.org

Derivatization Strategies and Synthesis of Novel Analogues

The functional groups of 3-((1S)-1-Amino-2-hydroxypropyl)phenol—the phenolic hydroxyl, the secondary hydroxyl, and the primary amino group—provide multiple sites for chemical modification. These derivatization reactions are essential for creating novel analogues with potentially modulated biological activities.

The following subsections describe theoretical reaction pathways based on the known reactivity of the functional groups present in the molecule. Specific experimental data for the derivatization of this compound was not available in the provided search results.

The phenolic hydroxyl group is susceptible to oxidation. Under appropriate oxidizing conditions, phenols can be converted into quinones or quinone-like structures. This transformation typically involves the removal of two hydrogen atoms (one from the hydroxyl group and one from the aromatic ring) and the formation of two carbonyl groups within the ring system. This reaction can be achieved using various chemical or electrochemical methods. The resulting quinone derivative would possess a different electronic profile and reactivity compared to the parent phenol (B47542), potentially altering its biological interactions.

The term "amino group reduction" is chemically unconventional, as the primary amine (-NH₂) is already in a highly reduced state. It is more likely that this refers to reactions of the amino group, such as reductive amination where the amine is used to form a secondary or tertiary amine, or deamination to remove the amino group entirely. Alternatively, the amino group can undergo reactions like N-acylation or N-alkylation. N-acylation would involve reacting the amine with an acyl chloride or anhydride (B1165640) to form an amide. N-alkylation would introduce alkyl substituents onto the nitrogen atom, converting the primary amine into a secondary or tertiary amine. These modifications would significantly alter the basicity, polarity, and hydrogen-bonding capability of this functional group.

Both the amino group and the two hydroxyl groups (phenolic and secondary) are nucleophilic and can participate in substitution reactions.

Amino Group: As a nucleophile, the primary amine can attack electrophilic centers. For example, it can react with alkyl halides in an N-alkylation reaction or with acyl halides to form amides, as mentioned previously.

Hydroxyl Groups: The secondary hydroxyl group can be targeted for O-alkylation or O-acylation (esterification) under appropriate conditions. The phenolic hydroxyl group can also undergo similar reactions, though its reactivity can differ from the aliphatic secondary hydroxyl. Selective protection strategies would be necessary to modify one hydroxyl group in the presence of the other. These substitutions would change the molecule's polarity and its ability to act as a hydrogen bond donor.

Rational drug design principles can be applied to guide the synthesis of derivatives of this compound. By understanding the structure-activity relationship (SAR), chemists can make targeted modifications to the molecule to enhance desired properties. For example, substituents could be added to the phenyl ring to modulate electronic properties or steric bulk. The amino and hydroxyl groups could be modified as described above to alter solubility, basicity, or hydrogen bonding patterns. The goal of such a synthetic program would be to create a library of analogues that can be screened to identify compounds with improved activity, selectivity, or other pharmacokinetic properties.

Table 2: Potential Derivatization Reactions

| Functional Group | Reaction Type | Reagent Example | Product Functional Group |

| Phenolic Hydroxyl | Oxidation | Oxidizing Agent (e.g., Fremy's salt) | Quinone |

| Amino Group | N-Acylation | Acetyl Chloride | Amide |

| Amino Group | N-Alkylation | Methyl Iodide | Secondary/Tertiary Amine |

| Secondary Hydroxyl | O-Esterification | Acetic Anhydride | Ester |

| Phenyl Ring | Electrophilic Aromatic Substitution | Nitrating Mixture (HNO₃/H₂SO₄) | Nitro-substituted Phenyl |

Table 3: List of Compounds

| Compound Name |

| This compound |

| (S)-3-(1-amino-2-hydroxypropyl)phenol |

| 1-hydroxy-1-(3-hydroxyphenyl)propan-2-one |

| (R)-1-hydroxy-1-(3-hydroxyphenyl)propan-2-one |

| Acetophenone |

| Isopropylamine |

| Sitagliptin |

| Pro-sitagliptin ketone |

| Pyridoxal 5'-phosphate (PLP) |

The molecular structure of this compound features three key functional groups ripe for chemical modification: a phenolic hydroxyl, a primary amino group, and a secondary hydroxyl group. These sites allow for a variety of derivatization strategies aimed at creating novel analogues. Such modifications are fundamental to programs of rational drug design, where systematic structural changes are made to a lead compound to investigate and optimize its biological activity, selectivity, and pharmacokinetic profile.

Phenolic Oxidation Reactions and Quinone Formation

The phenolic group is susceptible to oxidation, a reaction that can lead to the formation of quinones. This transformation can be achieved using various oxidizing agents, such as hypervalent iodine reagents (e.g., o-iodoxybenzoic acid, IBX). The oxidation of a phenol to an ortho-quinone is a regioselective process that involves the installation of a second hydroxyl group ortho to the first, followed by the oxidation of the resulting catechol intermediate. The product of such a reaction with this compound would be an ortho-quinone derivative. These quinones are highly reactive compounds containing a dione (B5365651) system within a cyclohexadiene ring. Their altered electronic structure and reactivity compared to the parent phenol could lead to different biological interactions, though it may also result in a loss of antioxidant properties. The stability of the resulting quinone can be a concern, as they are often unstable and may undergo subsequent reactions like dimerization or polymerization.

Amino Group Reduction Reactions

The term "amino group reduction" is chemically imprecise, as a primary amine (-NH₂) is already in a reduced state. The intended meaning likely refers to reactions of the amino group, rather than its reduction. The primary amine is a key nucleophilic center and can undergo several important transformations.

N-Alkylation: The amine can be alkylated using alkyl halides to form secondary or tertiary amines.

N-Acylation: Reaction with acyl chlorides or anhydrides yields amides. This transformation is common in the derivatization of amino acids and other amino compounds.

Reductive Amination: The amine itself can be used as a reagent to react with an aldehyde or ketone, forming an imine which is then reduced to a new, more substituted amine.

Deamination: The amino group can be removed and replaced, for example, by reaction with nitrous acid to form a diazonium salt, which is an intermediate that can be converted to other functional groups.

Each of these modifications would significantly alter the parent molecule's properties, including its basicity, polarity, and capacity for hydrogen bonding.

Nucleophilic Substitution Reactions Involving Hydroxyl and Amino Groups

The amino and hydroxyl groups in this compound are all nucleophilic and can participate in substitution reactions where they attack an electrophilic center.

Amino Group Reactions: As a potent nucleophile, the primary amine readily attacks electrophiles. For example, in an S_N2 reaction, the lone pair of electrons on the nitrogen can attack a carbon atom bearing a leaving group (like a halogen), forming a new carbon-nitrogen bond. This is a fundamental reaction for creating secondary amines from primary amines.

Hydroxyl Group Reactions: Both the secondary aliphatic hydroxyl and the phenolic hydroxyl can act as nucleophiles. They can be esterified by reacting with acyl chlorides or anhydrides, or etherified via reactions like the Williamson ether synthesis. The reactivity of the two hydroxyl groups differs, with the phenolic hydroxyl being more acidic and the secondary hydroxyl being more sterically accessible under certain conditions. Selective protection strategies would be required to modify one hydroxyl group specifically in the presence of the other and the amino group.

Rational Design and Synthesis of Substituted Derivatives for Modulated Activity

Rational design is a key strategy for discovering new therapeutic agents by systematically modifying a known active compound. Applying this to this compound involves the targeted synthesis of analogues to explore the structure-activity relationship (SAR). The goal is to produce derivatives with modulated activity, such as enhanced potency or improved selectivity for a biological target.

Synthetic strategies could involve:

Ring Substitution: Introducing various substituents (e.g., halogens, alkyl, or nitro groups) onto the phenyl ring to alter its electronic or steric properties. For example, studies on 3-nitrophenol (B1666305) derivatives have been conducted to develop potential cognition enhancers.

Side Chain Modification: Altering the 1-amino-2-hydroxypropyl side chain. This could include changing the length of the alkyl chain, modifying the hydroxyl or amino groups as described above, or introducing new functional groups. The synthesis of analogues of related compounds, such as 4-hydroxyglutamic acid, has been achieved by creating diphosphonate derivatives, demonstrating how core structures can be significantly altered.

Stereochemical Variation: Synthesizing other stereoisomers of the molecule, such as the (1R,2R), (1S,2S), or (1R,2S) forms, can be crucial as biological activity is often highly dependent on the specific 3D arrangement of atoms.

By creating a library of such derivatives and evaluating their biological effects, researchers can build a comprehensive understanding of the SAR, leading to the development of new compounds with optimized therapeutic properties.

Table 4: Potential Derivatization Reactions

| Functional Group | Reaction Type | Reagent Example | Product Functional Group | Citation |

| Phenolic Hydroxyl | Oxidation | o-Iodoxybenzoic Acid (IBX) | Quinone | |

| Amino Group | N-Acylation | Acetyl Chloride | Amide | |

| Amino Group | N-Alkylation | Alkyl Halide | Secondary/Tertiary Amine | |

| Secondary Hydroxyl | O-Esterification | Acetic Anhydride | Ester | |

| Phenyl Ring | Electrophilic Aromatic Substitution | Nitrating Mixture (HNO₃/H₂SO₄) | Nitro-substituted Phenyl |

Neurobiological Research and Neuroprotective Mechanisms

While the compound has known effects on the nervous system due to its sympathomimetic nature, specific research into its neuroprotective mechanisms is limited.

There is a lack of direct scientific evidence from studies specifically designed to evaluate the capacity of this compound to mitigate oxidative stress or reduce levels of reactive oxygen species (ROS). While some related phenolic compounds are known for their antioxidant properties, this has not been specifically demonstrated for m-Hydroxynorephedrine.

Receptor-Ligand Interaction Pharmacology (Preclinical Focus)

The structure of this compound belongs to the phenylethanolamine class, which forms the backbone for many endogenous catecholamines and synthetic adrenergic drugs. pharmacy180.comyoutube.com The specific structural features of this molecule allow for predictions of its activity at adrenergic receptors based on established structure-activity relationships (SAR). nih.govacs.org

Key structural determinants for adrenergic activity present in this compound include:

β-Hydroxyl Group: The hydroxyl group on the carbon adjacent to the phenyl ring is crucial for direct agonist activity at both α- and β-adrenergic receptors. pharmacy180.com

Primary Amine: The unsubstituted amino group is important for direct agonistic activity. pharmacy180.com Primary and secondary amines are generally more potent direct-acting agonists than tertiary amines. youtube.com

Phenolic Hydroxyl Group at the meta-Position: The hydroxyl group at the 3-position of the phenyl ring is a critical feature. For phenylethanolamines, substitutions at the meta- and para-positions determine receptor selectivity and activity. pharmacy180.com The presence of a meta-hydroxyl group, as seen in this compound, is strongly associated with potent activity at α-adrenergic receptors. youtube.com

Based on this SAR, this compound is predicted to act as an agonist at adrenergic receptors, with a notable affinity for the alpha-1 (α1) subtype. nih.govnih.gov α1-adrenergic receptors are Gq-protein coupled receptors that, upon activation, increase intracellular calcium levels, leading to smooth muscle contraction. nih.gov

| β-Adrenergic | Possible Agonist | The β-hydroxyl group is required for β-receptor activity, but selectivity (β1 vs. β2) is heavily influenced by the substituent on the nitrogen. pharmacy180.com A primary amine (like in Norepinephrine) allows for both α and β activity. |

While primarily associated with adrenergic receptors, the core phenylethylamine skeleton of this compound is also found in compounds that interact with other monoamine systems, including serotonin (B10506) (5-HT) receptors. wikipedia.org Some phenylethylamine derivatives have been shown to possess affinity for 5-HT receptors, suggesting a potential for cross-reactivity. nih.gov

The interaction of ligands with serotonin receptors can be complex, with 14 identified receptor subtypes mediating diverse physiological functions. researchgate.net For instance, some ligands containing a phenylethylamine motif have shown affinity for the 5-HT2A receptor. nih.gov However, high-affinity binding to serotonin receptors often requires specific structural features, such as an indole (B1671886) ring (present in serotonin itself) or other specific heterocyclic systems, which are absent in this compound. Therefore, any interaction is likely to be of lower affinity compared to its primary adrenergic targets. Further investigation through binding assays would be necessary to confirm or refute any significant modulatory activity at serotonin receptors.

Structure-based virtual screening is a computational technique used to predict the binding of small molecules to protein targets, thereby identifying potential biological activities. plos.orgplos.org The chemical structure of this compound makes it a candidate for screening against several protein families.

Acetylcholinesterase (AChE): AChE inhibitors are used to treat Alzheimer's disease. nih.gov Many phenolic compounds have been identified as AChE inhibitors. tandfonline.comaaem.plareeo.ac.irnih.gov The inhibitory effect often depends on the number and position of hydroxyl groups on the phenol ring. tandfonline.com The phenolic moiety of the target compound could potentially interact with the active site of AChE, making it a plausible candidate for identification in a virtual screen for novel AChE inhibitors. plos.orgmdpi.com

Odorant-Binding Proteins (OBPs): OBPs are small, soluble proteins found in the nasal mucus that are believed to transport hydrophobic odorant molecules to olfactory receptors. nih.gov OBPs bind a wide variety of ligands, and the binding affinity often correlates with the hydrophobicity of the ligand. nih.gov The phenyl group of this compound provides a hydrophobic region that could potentially fit into the binding pocket of certain OBPs. nih.govresearchgate.net While not a traditional therapeutic target, identifying interactions with OBPs could be relevant in the context of chemosensation research.

Table 2: Potential Protein Targets for Virtual Screening

| Protein Target | Rationale for Screening | Potential Interaction Site |

|---|---|---|

| Acetylcholinesterase (AChE) | Phenolic compounds are a known class of AChE inhibitors. tandfonline.comareeo.ac.ir | The phenolic ring could interact with the enzyme's active site gorge. |

| Odorant-Binding Proteins (OBPs) | Ligand binding is often driven by hydrophobicity. nih.gov | The hydrophobic phenyl ring could fit into the protein's binding cavity. nih.gov |

| Monoamine Oxidase (MAO) | The phenylethylamine structure is a substrate for MAO. | The amine group is the site of enzymatic oxidation. |

Antioxidant Mechanisms and Oxidative Stress Defense

Phenolic compounds are well-established antioxidants, primarily due to the reactivity of the hydroxyl group attached to the aromatic ring. jscholarpublishers.comstudysmarter.co.uk This structure allows them to neutralize harmful free radicals, which are implicated in oxidative stress. The antioxidant activity of this compound is predicted to be significant due to its phenolic nature. nih.gov

The primary mechanisms by which phenolic compounds scavenge free radicals are:

Hydrogen Atom Transfer (HAT): In this mechanism, the phenolic antioxidant (ArOH) donates its hydroxyl hydrogen atom to a free radical (R•), neutralizing the radical and forming a stable phenoxyl radical (ArO•). nih.govresearchgate.net The stability of this resulting phenoxyl radical is key to the effectiveness of the antioxidant.

ArOH + R• → ArO• + RH

Single Electron Transfer followed by Proton Transfer (SET-PT): This is a two-step process. First, the phenol donates an electron to the free radical, forming a radical cation (ArOH•+) and an anion (R-). researchgate.net In the second step, the radical cation transfers a proton to the anion, resulting in the phenoxyl radical and a neutral molecule. nih.gov

Step 1 (SET): ArOH + R• → ArOH•+ + R- Step 2 (PT): ArOH•+ + R- → ArO• + RH

The efficiency of these mechanisms is dictated by the chemical structure of the phenol, including the number and position of hydroxyl groups. nih.govnih.gov The presence of the single hydroxyl group on the phenyl ring of this compound endows it with the capacity to act as a direct free radical scavenger. researchgate.netnih.gov

Table 3: Primary Free Radical Scavenging Mechanisms

| Mechanism | Description | Key Feature of this compound |

|---|---|---|

| Hydrogen Atom Transfer (HAT) | Direct donation of a hydrogen atom from the phenolic -OH group to a free radical. researchgate.net | The reactive hydroxyl group on the aromatic ring. |

| Single Electron Transfer - Proton Transfer (SET-PT) | A two-step process involving the transfer of an electron, followed by the transfer of a proton. nih.gov | The ability of the aromatic system to stabilize the resulting radical cation intermediate. |

Indirect Contributions to Cellular Antioxidant Capacity

While direct studies on the antioxidant properties of this compound, also known as metaraminol (B1676334), are not extensively documented, its chemical structure as a phenolic amine suggests potential indirect contributions to cellular antioxidant capacity. This potential stems from the recognized antioxidant activities of phenolic compounds and the complex interplay between sympathomimetic amines and cellular oxidative stress.

The presence of a phenolic hydroxyl group is a key structural feature that often imparts antioxidant activity. Phenolic compounds can act as free radical scavengers, donating a hydrogen atom from their hydroxyl group to neutralize reactive oxygen species (ROS), thereby preventing oxidative damage to cellular components like lipids, proteins, and DNA. cabidigitallibrary.orgrepec.orgresearchgate.net The resulting phenoxyl radical is often stabilized by resonance, making it less reactive than the initial free radical. cabidigitallibrary.orgrepec.org Studies on various phenolic acid amides of aromatic amines have demonstrated significant antioxidant activity, in some cases comparable to or even exceeding that of well-known antioxidants like caffeic acid. cabidigitallibrary.orgrepec.orgresearchgate.net The antioxidant potential of these molecules is influenced by the substitution pattern on the phenolic ring and the nature of the amine component. cabidigitallibrary.orgrepec.org

The amine moiety of the molecule may also play a role. Amine-based antioxidants can react with peroxy radicals, and there can be a synergistic effect when both phenolic and amine groups are present in a molecule or a system. acs.orgyoutube.com The presence of hydroxyl groups on the amino part of similar molecules has been shown to be important for their antioxidant mechanism. cabidigitallibrary.orgrepec.orgresearchgate.net

Comparative Pharmacological Analysis with Structurally Related Compounds

This compound (metaraminol) shares structural and pharmacological similarities with other sympathomimetic amines, most notably phenylephrine (B352888) and the endogenous catecholamine norepinephrine (B1679862). A comparative analysis of their mechanisms of action and hemodynamic effects reveals both overlapping and distinct properties.

Metaraminol's primary mechanism of action is indirect, acting as a "false neurotransmitter" by being taken up into sympathetic nerve terminals and displacing stored norepinephrine, which then acts on adrenergic receptors. derangedphysiology.comwikipedia.orglitfl.com At higher doses, metaraminol can also exert a direct agonist effect on α1-adrenergic receptors. wikipedia.orglitfl.comdrugbank.com This dual mechanism contrasts with phenylephrine, which is a potent and selective α1-adrenergic receptor agonist with minimal to no indirect action or β-adrenergic activity. nih.govnih.gov Norepinephrine, on the other hand, is a potent agonist at both α1- and β1-adrenergic receptors. jennysjamjar.com.au

The clinical effects of these compounds reflect their receptor activation profiles. All three drugs cause vasoconstriction and an increase in blood pressure. However, the β1-adrenergic activity of norepinephrine also leads to an increase in heart rate and cardiac output, an effect that is largely absent with phenylephrine and less pronounced with metaraminol. nih.govnih.govjennysjamjar.com.au Metaraminol often causes a reflex bradycardia due to the increase in blood pressure, a response also seen with phenylephrine. wikipedia.org

Clinical studies have directly compared the efficacy of these three agents, particularly in the context of preventing hypotension during spinal anesthesia for cesarean section. These studies have generally found that all three vasopressors are effective in maintaining maternal blood pressure. nih.govnih.govresearchgate.net Some research suggests that metaraminol and phenylephrine are non-inferior to norepinephrine with respect to neonatal outcomes like umbilical arterial pH. nih.govnih.govresearchgate.net However, there can be differences in the incidence of side effects; for instance, the incidence of hypertension has been reported to be lower with phenylephrine and metaraminol compared to norepinephrine in some studies. nih.govtandfonline.com

The following tables provide a comparative overview of the pharmacological properties and clinical findings for metaraminol, phenylephrine, and norepinephrine.

Table 1: Comparative Mechanism of Action and Hemodynamic Effects

| Feature | This compound (Metaraminol) | Phenylephrine | Norepinephrine |

| Primary Mechanism | Indirect (Norepinephrine release); Direct α1-agonist at high doses. derangedphysiology.comwikipedia.orglitfl.com | Direct α1-agonist. nih.govnih.gov | Direct α1- and β1-agonist. jennysjamjar.com.au |

| α1-Adrenergic Effect | Strong | Strong | Strong |

| β1-Adrenergic Effect | Mild/Indirect | Minimal to none | Strong |

| Effect on Heart Rate | Variable; often reflex bradycardia. wikipedia.org | Reflex bradycardia | Increased |

| Effect on Cardiac Output | Unchanged or slightly decreased. litfl.com | Decreased | Increased |

| Effect on Blood Pressure | Increased | Increased | Increased |

Table 2: Comparative Clinical Findings in Obstetric Anesthesia

| Outcome | This compound (Metaraminol) | Phenylephrine | Norepinephrine |

| Umbilical Arterial pH | Non-inferior to norepinephrine. nih.govnih.govresearchgate.net | Non-inferior to norepinephrine. nih.govnih.govresearchgate.net | Reference |

| Incidence of Hypotension | Lower compared to norepinephrine in one study. nih.gov | Similar to norepinephrine | Reference |

| Incidence of Hypertension | Lower compared to norepinephrine. nih.govtandfonline.com | Lower compared to norepinephrine. nih.govtandfonline.com | Higher incidence reported in some studies |

Computational Chemistry and Molecular Modeling Studies

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. nih.gov This technique allows researchers to observe and understand the complex and dynamic interactions between a ligand, such as 3-((1S)-1-Amino-2-hydroxypropyl)phenol, and a protein, providing a view of the conformational changes that are often crucial for biological function. nih.govmdpi.com

MD simulations provide a detailed, time-resolved view of the binding and unbinding processes between a ligand and its protein receptor. This approach goes beyond static pictures, revealing the pathways of interaction and the subtle conformational adjustments that occur in both the ligand and the protein. nih.gov For a compound like this compound, simulations can map its entry into a binding pocket, the formation of key intermolecular bonds, the stability of the resulting complex, and its eventual dissociation.

To accurately predict a molecule's behavior in a physiological setting, MD simulations are conducted in environments that mimic biological conditions. This involves placing the this compound molecule in a simulation box filled with water molecules, ions, and potentially a lipid bilayer to represent a cell membrane. nih.gov The system's dynamics are then calculated using a specific force field, such as OPLS-AA (Optimized Potentials for Liquid Simulations), which defines the potential energy of the atoms and the forces between them. nih.gov

Molecular Docking Assessments for Binding Site Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. jbcpm.com This method is crucial for predicting the binding mode of this compound within a target protein's binding pocket and estimating the strength of the interaction.

Molecular docking programs explore numerous possible conformations and orientations of the ligand within the receptor's active site, calculating a score that estimates the binding affinity, typically expressed in kcal/mol. jbcpm.com A lower docking score generally indicates a more favorable and stable interaction. For this compound, docking studies can be performed against a variety of potential protein targets, such as G-protein coupled receptors (GPCRs), to predict its most likely biological partners. uoa.gr

Beyond a simple score, docking analysis provides a detailed, three-dimensional model of the ligand-receptor complex. This model reveals the specific intermolecular interactions that stabilize the binding, such as hydrogen bonds, hydrophobic interactions, pi-pi stacking, and ionic interactions. researchgate.netresearchgate.net For example, the hydroxyl and amino groups on this compound are prime candidates for forming hydrogen bonds with polar amino acid residues (e.g., Aspartate, Serine, Tyrosine), while its phenol (B47542) ring can engage in hydrophobic and pi-stacking interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) in the binding pocket. researchgate.netnih.gov Identifying these key interactions and the precise conformation of the bound ligand is essential for understanding its mechanism of action and for designing more potent derivatives. researchgate.net

| Ligand | Target Receptor | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) | Interaction Types (Predicted) |

|---|---|---|---|---|

| This compound | Beta-2 Adrenergic Receptor | -7.8 | Asp113, Ser204, Phe290, Tyr316 | Ionic, Hydrogen Bond, Pi-Pi Stacking, Hydrophobic |

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic structure of a molecule. irjweb.com These methods provide fundamental information about electron distribution and orbital energies, which are directly related to the chemical reactivity and stability of this compound.

Among the most important parameters derived from quantum chemical calculations are the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the outermost orbital containing electrons and represents the molecule's ability to donate electrons, while the LUMO is the innermost orbital without electrons and signifies its ability to accept electrons. youtube.com

The energy difference between these two orbitals is known as the HOMO-LUMO energy gap (ΔE). This gap is a critical descriptor of a molecule's kinetic stability and chemical reactivity. schrodinger.com A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more reactive and more easily polarizable. schrodinger.com Calculations for phenolic compounds using DFT methods like B3LYP with a 6-311++G(d,p) basis set provide precise values for these orbital energies. irjweb.com This information is fundamental for predicting how this compound will behave in chemical reactions and biological interactions.

| Computational Method | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) (eV) |

|---|---|---|---|

| DFT (B3LYP/6-311++G(d,p)) | -8.834 | -3.936 | 4.898 |

Data is representative of similar molecular structures as found in the literature. irjweb.com

Computational Approaches to Structure-Activity Relationship (SAR) Elucidation

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. youtube.com Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) analysis, are central to modern SAR exploration. nih.gov These methods build mathematical models to predict the activity of novel compounds based on their physicochemical properties. nih.govwalisongo.ac.id

For a molecule like this compound, a typical QSAR study would involve the following steps:

Data Set Compilation: A series of structurally related analogs would be synthesized, and their biological activity (e.g., binding affinity to a specific receptor) would be measured.

Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors would be calculated. These can be categorized as 1D (e.g., molecular weight, logP), 2D (e.g., topological indices, connectivity), or 3D (e.g., molecular shape, volume) descriptors. youtube.com

Model Development: Using statistical methods like multiple linear regression or machine learning algorithms, a mathematical equation is derived that links the descriptors to the biological activity. researchgate.nettandfonline.com

Model Validation: The predictive power of the QSAR model is rigorously tested using both internal and external validation techniques to ensure its robustness. youtube.com

A more advanced approach is 3D-QSAR, which includes methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). researchgate.net These methods generate 3D grid-based fields around aligned molecules to represent their steric and electrostatic properties, providing a visual and quantitative guide for designing new molecules with enhanced activity. researchgate.netyoutube.com Pharmacophore modeling is another key technique that identifies the essential 3D arrangement of functional groups required for biological activity. nih.govnih.gov For a phenylethanolamine derivative like the subject compound, a pharmacophore model would likely include features such as a hydroxyl group (hydrogen bond donor/acceptor), an aromatic ring, and a protonated amine (positive ionizable feature). nih.gov

Illustrative Data for a Hypothetical 3D-QSAR Study Disclaimer: The following table is for illustrative purposes only and does not represent actual experimental data for this compound.

| Compound Analogue | Steric Contribution | Electrostatic Contribution | Predicted Activity (IC₅₀, nM) |

|---|---|---|---|

| Analogue 1 (R=H) | Favorable | Neutral | 150 |

| Analogue 2 (R=CH₃) | Slightly Unfavorable | Slightly Favorable | 200 |

| Analogue 3 (R=Cl) | Favorable | Highly Favorable | 50 |

This illustrative table demonstrates how a 3D-QSAR model could quantify the contributions of different substituents to the predicted biological activity of a series of analogs.

In Silico Prediction of Biological Activities and Mechanisms

Beyond SAR, computational methods are used to predict the biological activities and mechanisms of action of new chemical entities. elsevierpure.com These in silico predictions are crucial for prioritizing compounds for further experimental testing and for identifying potential off-target effects early in the drug discovery process. nih.gov

Molecular Docking: Molecular docking is a primary technique used to predict the binding orientation and affinity of a small molecule to its macromolecular target, such as a receptor or enzyme. nih.govnih.gov For this compound, which is structurally related to adrenergic agonists, docking studies would typically be performed against the crystal structures of adrenergic receptors (e.g., β2-adrenergic receptor). nih.gov The process involves:

Preparing the 3D structures of both the ligand (the compound) and the receptor.

Using a scoring function to evaluate numerous possible binding poses of the ligand within the receptor's active site.

Analyzing the resulting poses to identify key interactions, such as hydrogen bonds and aromatic interactions, that stabilize the ligand-receptor complex. mdpi.com

The docking score provides an estimate of the binding affinity, helping to rank different compounds and to propose structural modifications to improve binding. mdpi.com

ADMET Prediction: A significant part of in silico biological activity prediction involves forecasting a molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. mdpi.com These predictions are vital as poor pharmacokinetic profiles are a major cause of drug failure. mdpi.com Various computational models, many of which are available as online tools, can predict parameters such as: tandfonline.com

Absorption: Gastrointestinal absorption, oral bioavailability.

Distribution: Plasma protein binding, blood-brain barrier penetration. mdpi.com

Metabolism: Susceptibility to metabolism by cytochrome P450 enzymes.

Excretion: Likelihood of renal or biliary clearance.

Toxicity: Potential for cardiotoxicity, hepatotoxicity, or mutagenicity.

Illustrative Data for a Hypothetical In Silico ADMET Profile Disclaimer: The following table is for illustrative purposes only and does not represent actual experimental data for this compound.

| ADMET Property | Predicted Value/Classification | Method |

|---|---|---|

| Oral Bioavailability | High | Rule-based model |

| Blood-Brain Barrier Permeation | Low | Machine Learning Algorithm |

| CYP2D6 Inhibition | Unlikely | Pharmacophore Model |

| hERG Inhibition (Cardiotoxicity) | Low Risk | QSAR Model |

This illustrative table provides an example of an in silico ADMET profile that would be generated to assess the drug-likeness of a compound like this compound.

Applications in Chemical Biology, Material Science, and Preclinical Development

Role as a Precursor in the Synthesis of Diverse Pharmaceutical Compounds

3-((1S)-1-Amino-2-hydroxypropyl)phenol, also known as Metaraminol (B1676334), serves as a crucial chiral building block and precursor in the synthesis of various pharmaceutical compounds. wikipedia.orgpharmaffiliates.com Its stereospecific structure is particularly valuable for creating drugs where enantiomeric purity is critical for therapeutic efficacy and safety.

Detailed research findings indicate its use in stereoselective synthesis processes. Patents have been filed detailing methods for the preparation of Metaraminol and its salts, such as Metaraminol bi-L-tartrate, emphasizing the compound's role as a direct precursor to the final active pharmaceutical ingredient (API). google.comgoogle.com These processes often focus on achieving high diastereomeric and enantiomeric excesses, which are vital for clinical use. google.com For instance, one patented process describes the synthesis of the desired (1R,2S) stereoisomer, the direct precursor of Metaraminol, in excellent yields (up to 82%) and with optimal enantioselection. google.com

Beyond its own synthesis, the phenylethanolamine scaffold of the compound is fundamental to a broader class of drugs. wikipedia.org Researchers have prepared novel series of phenylethanolamine derivatives to develop potent and selective agonists for various receptors. nih.gov For example, derivatives containing acetanilides have been synthesized and evaluated as potential treatments for obesity and type II diabetes due to their agonistic activity at the human β3-adrenergic receptor. nih.gov The synthesis of these diverse derivatives underscores the role of the core phenylethanolamine structure, as found in this compound, as a versatile precursor.

Table 1: Examples of Pharmaceutical Compounds and Derivatives Synthesized from or Related to the Phenylethanolamine Scaffold

| Compound/Derivative Class | Therapeutic Target/Application | Key Synthesis Aspect | Reference(s) |

| Metaraminol bi-L-tartrate | Vasopressor for hypotension | Stereoselective synthesis from precursors | google.comgoogle.com |

| Phenylethanolamine Acetanilides | β3-adrenergic receptor agonists (obesity, diabetes) | Modification of the core phenylethanolamine structure | nih.gov |

| (S)-Duloxetine | Antidepressant | Chemoenzymatic synthesis using related amino-alcohol intermediates | researchgate.net |

| Atazanavir | HIV protease inhibitor | Biocatalytic synthesis of chiral amino alcohol intermediates | mdpi.com |

Utilization in Biochemical Assays for Studying Enzyme Interactions and Metabolic Pathways

This compound is a valuable tool in biochemical assays, primarily for studying enzymes involved in the catecholamine metabolic pathway and for investigating adrenergic receptor interactions. Its structural similarity to endogenous neurotransmitters like norepinephrine (B1679862) allows it to act as a substrate or modulator in these biological systems. nih.gov

The compound is a known substrate for Phenylethanolamine N-methyltransferase (PNMT), the enzyme that catalyzes the final step in epinephrine (B1671497) biosynthesis by transferring a methyl group to norepinephrine. nih.govuniprot.org This property allows it to be used in assays to:

Study PNMT kinetics: Researchers use it to determine Michaelis-Menten constants and understand the enzyme's catalytic mechanism. nih.govnih.gov

Screen for PNMT inhibitors: By monitoring the conversion of the compound, scientists can test the efficacy of new drug candidates designed to inhibit PNMT. nih.gov

Characterize PNMT activity: It serves as a reference substrate in studies characterizing the enzyme from various tissues or in different physiological states. nih.gov

Furthermore, its primary pharmacological action is as an α1-adrenergic receptor agonist, which also involves the indirect release of norepinephrine. wikipedia.orgdrugbank.com This makes it useful in assays designed to study adrenergic signaling. Such studies can involve measuring receptor binding affinity, downstream signaling events, and the physiological response of cells or tissues to adrenergic stimulation. derangedphysiology.comsemanticscholar.org By acting as a "false neurotransmitter," it can be used to probe the mechanisms of neurotransmitter uptake, storage, and release from neuronal vesicles. derangedphysiology.com

Table 2: Application of this compound in Biochemical Assays

| Assay Type | Enzyme/Receptor Studied | Purpose of Use | Key Findings | Reference(s) |

| Enzyme Kinetics | Phenylethanolamine N-methyltransferase (PNMT) | Serve as a substrate to study reaction mechanisms. | The reaction proceeds via an SN2 mechanism with methyl transfer being rate-limiting. | nih.gov |

| Inhibitor Screening | Phenylethanolamine N-methyltransferase (PNMT) | Act as a substrate in high-throughput screening for potential inhibitors. | Immobilized PNMT reactors can be used for rapid screening of compounds. | nih.gov |

| Receptor Binding | α1-Adrenergic Receptors | Act as an agonist to characterize receptor binding and function. | Functions as a potent agonist, causing vasoconstriction. | drugbank.com |

| Neurotransmitter Dynamics | Vesicular Monoamine Transporter (VMAT) | Act as a false neurotransmitter to study uptake and release. | Displaces norepinephrine from storage vesicles, leading to an indirect sympathomimetic effect. | derangedphysiology.com |

Strategies for Enzyme Immobilization and Development of Biocatalytic Systems

The development of biocatalytic systems often relies on enzyme immobilization, a process that attaches enzymes to a solid support, enhancing their stability and allowing for reuse. youtube.comyoutube.com The chemical structure of this compound, with its reactive amino (-NH2) and hydroxyl (-OH) groups, makes it and its derivatives relevant to this field, both as products of biocatalysis and as potential ligands for affinity purification. youtube.com

Research has demonstrated the successful immobilization of enzymes that interact with phenylethanolamines. For instance, Phenylethanolamine N-methyltransferase (PNMT) has been covalently immobilized on chromatographic supports to create stable and reusable immobilized-enzyme reactors (IMERs). nih.govnih.gov These biocatalytic systems are used for the on-line synthesis of methylated products and for screening potential enzyme inhibitors. nih.gov

A direct application involving a closely related structure was the synthesis of (1S,2S)‐3‐(2‐amino‐1‐hydroxypropyl)phenol using a transaminase enzyme (BmTA) immobilized in a hydrogel. researchgate.net This demonstrates the feasibility of using immobilized enzymes for the stereoselective synthesis of complex chiral amino alcohols. The immobilization was achieved via encapsulation, showcasing one of several possible strategies. researchgate.net The amino and hydroxyl groups on the phenylethanolamine backbone are suitable for covalent attachment to various activated supports, a common and robust immobilization method. youtube.com

Table 3: Strategies for Enzyme Immobilization Relevant to Phenylethanolamine Synthesis

| Immobilization Method | Support Material Example | Functional Groups Involved | Application Example | Reference(s) |

| Covalent Bonding | Glutaraldehyde-activated silica | Amino groups on enzyme surface react with aldehyde groups on support. | Immobilization of PNMT for use in an on-line reactor. | nih.gov |

| Encapsulation | Poly(N‐acryloyl glycinamide) (pNAGA) hydrogels | Enzyme is physically trapped within the polymer matrix. | Immobilization of transaminase for the synthesis of a 3-((1S,2S)-amino-hydroxypropyl)phenol. | researchgate.net |

| Ionic Binding | Ion-exchange resins (e.g., DEAE-cellulose) | Charged groups on the enzyme interact with oppositely charged support. | General method for reversible enzyme immobilization. | youtube.comyoutube.com |

| Adsorption | Silica nanoparticles, activated charcoal | Weak interactions (e.g., hydrogen bonds, van der Waals forces). | General method; used for lipase (B570770) immobilization in API synthesis. | youtube.comnih.gov |

Investigation in Drug Delivery Systems as a Model Compound or Functional Component (e.g., Nanoencapsulation)

The encapsulation of therapeutic agents within nanocarriers is a rapidly advancing field aimed at improving drug efficacy, specificity, and bioavailability while reducing systemic toxicity. nih.govnih.gov While specific studies on the nanoencapsulation of this compound are not prominent, its physicochemical properties and clinical use make it a relevant candidate for such investigations. As a water-soluble small molecule, its delivery could potentially be enhanced through encapsulation in systems like liposomes or polymeric nanoparticles. derangedphysiology.comnih.gov

Research into related compounds provides a strong rationale for this application. For instance, other amino alcohols have been successfully encapsulated in liposomes to improve their delivery for insecticidal purposes. nih.gov This work demonstrated high encapsulation efficiencies and the potential for triggered release. Similarly, dendrimers, a class of nanocarriers, have been used to encapsulate phenyl-containing drugs to localize their action and provide controlled release. nih.gov Given that this compound is used to treat hypotension, a targeted or sustained-release formulation could offer clinical advantages. wikipedia.orgdrugbank.com The compound could serve as a model for developing delivery systems for other water-soluble small-molecule drugs or its amino and phenol (B47542) groups could be used to functionalize the surface of nanocarriers for targeting purposes. nih.gov

Table 4: Potential Drug Delivery Strategies for this compound

| Delivery System | Encapsulation Mechanism | Potential Advantage | Relevant Research Context | Reference(s) |

| Liposomes | Passive loading via rehydration of lipid film with the drug. | Biocompatibility, ability to encapsulate hydrophilic drugs. | Used for nanoencapsulation of other amino alcohols. | nih.govnih.gov |

| Dendrimers (e.g., PAMAM) | Physical entrapment within the dendritic architecture or chemical conjugation. | High drug loading, controlled release, surface functionalization. | Used for delivery of anti-inflammatory drugs like Flurbiprofen. | nih.gov |

| Polymeric Nanoparticles | Entrapment within a polymer matrix during nanoparticle formation. | Protection from degradation, sustained release. | A general and widely studied approach for various small molecule drugs. | nih.gov |

| Drug Conjugates | Covalent linkage to a polymer or other carrier molecule. | Targeted delivery, improved pharmacokinetic profile. | Chitosan conjugates have been developed for targeted drug delivery. | nih.gov |

Research into Novel Biopesticides and Insecticidal Activity Mechanisms

The search for new, effective, and environmentally safer pesticides is a significant area of research. One promising strategy involves the structural modification of natural products and other bioactive compounds to create novel insecticides. frontiersin.orgnih.gov While this compound is not primarily known for insecticidal properties, its chemical scaffold is related to compounds that are being investigated in this area.

Research has shown that derivatives of natural products like piperine (B192125) can be synthesized to have potent insecticidal activity. nih.govmdpi.com These synthetic efforts often involve creating amide or ester derivatives to enhance biological activity against various pests. frontiersin.org For example, novel piperine derivatives containing a linear bisamide structure showed significant mortality against Plutella xylostella (diamondback moth). frontiersin.org Similarly, synthesizing 2-phenylpyridine (B120327) derivatives with N-phenylbenzamide moieties has yielded compounds with 100% inhibition against Mythimna separata (oriental armyworm) at certain concentrations. nih.gov

The phenylethanolamine structure contains both an alcohol and an amine, which are functional groups that can be readily modified to create amides, esters, and other derivatives similar to those explored in modern insecticide development. This suggests that the this compound scaffold could serve as a starting point for creating libraries of new compounds to be screened for biopesticide activity. The goal of such research would be to identify novel structures that are effective against target pests while having low toxicity to non-target organisms. frontiersin.orgnih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-((1S)-1-Amino-2-hydroxypropyl)phenol to achieve high enantiomeric purity?

- Methodology : Utilize asymmetric synthesis techniques, such as chiral auxiliaries or enzymatic catalysis, to control stereochemistry. For purification, employ chiral chromatography using columns like L1 (3.9-mm × 30-cm) with mobile phases optimized for resolving amino-alcohol derivatives. Reference standards (e.g., USP Metaraminol Enantiomer RS) should be used to validate enantiomeric excess ≥99% . Solubility data from structurally similar compounds (e.g., m-aminophenol in hot water and alcohol) can guide solvent selection .

Q. How should researchers characterize the physicochemical properties of this compound?

- Methodology :

- pKa determination : Use potentiometric titration in aqueous buffers, referencing analogs like 3-[(1S)-1-hydroxyethyl]phenol (pKa 9.93 ± 0.10) .

- Thermal stability : Conduct thermogravimetric analysis (TGA) under inert atmospheres to identify decomposition thresholds. Avoid storage at extreme temperatures (<0°C or >25°C) to prevent degradation .

Q. What protocols ensure safe handling and storage of this compound in laboratory settings?

- Methodology : Store in airtight containers under nitrogen at 2–8°C. Use fume hoods for synthesis steps to minimize inhalation risks (acute toxicity: Category 4). Personal protective equipment (PPE) must include nitrile gloves, respiratory masks (FFP2), and chemical-resistant lab coats .

Advanced Research Questions

Q. How can enantiomeric impurities in this compound be quantified with high precision?

- Methodology : Apply reversed-phase HPLC with chiral stationary phases (e.g., Purospher® STAR columns) and UV detection at 254 nm. System suitability criteria should include resolution ≥2.0 between enantiomers, as demonstrated in USP monographs for related compounds (e.g., bupivacaine hydrochloride) . For trace analysis, couple LC with high-resolution mass spectrometry (HRMS) to detect impurities at ≤0.1% levels.

Q. How should contradictory solubility data for this compound be resolved across studies?

- Methodology : Replicate experiments under standardized conditions (e.g., 25°C, 1 atm) using solvents listed in USP reagent specifications (e.g., ethanol, ether). Compare results to analogs like m-aminophenol, which shows sparing solubility in cold water but high solubility in hot water and alcohols . Use Hansen solubility parameters (HSPs) to model solvent compatibility and identify outliers in literature data.

Q. What strategies validate the biological activity of this compound enantiomers in pharmacological studies?

- Methodology : Conduct in vitro receptor-binding assays (e.g., μ-opioid receptor for analogs like Tapentadol) to compare enantiomer activity. Use molecular docking simulations to predict stereospecific interactions, leveraging structural data from related compounds (e.g., 3-[(1R,2R)-3-(dimethylamino)-1-ethyl-2-methylpropyl]phenol) . For in vivo studies, administer enantiomers separately in rodent models and measure pharmacokinetic parameters (e.g., AUC, Cmax).

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response relationships in studies involving this compound?

- Methodology : Use nonlinear regression models (e.g., four-parameter logistic curve) to calculate EC50/IC50 values. Validate assumptions of normality and homoscedasticity with Shapiro-Wilk and Levene’s tests. For small sample sizes, apply non-parametric methods like Mann-Whitney U tests .

Q. How can researchers mitigate batch-to-batch variability in synthesized this compound?

- Methodology : Implement quality-by-design (QbD) principles by controlling reaction parameters (temperature, pH, catalyst loading). Use process analytical technology (PAT) tools, such as in-line FTIR, to monitor reaction progress. Characterize each batch with <sup>1</sup>H/<sup>13</sup>C NMR and chiral HPLC to ensure consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.